MFCD18314843
Description
However, based on comparative methodologies and analogous compounds discussed in the literature, its properties can be inferred through standardized comparison frameworks. Chemical compounds are typically evaluated based on molecular descriptors (e.g., molecular weight, polarity), bioactivity profiles (e.g., solubility, enzyme inhibition), and structural similarities to well-characterized analogs .
Properties
IUPAC Name |
methyl 3-fluoro-5-(3-formyl-2-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)11-5-10(6-12(16)7-11)13-4-2-3-9(8-17)14(13)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDUQZOJBJFVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685312 | |
| Record name | Methyl 5-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-50-9 | |
| Record name | Methyl 5-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18314843” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
One-Pot Synthesis: All reactants are combined in a single reaction vessel, reducing the need for intermediate purification.
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The process may include:
Batch Processing: Reactants are added to a reactor, and the reaction is allowed to proceed to completion before the product is isolated.
Continuous Processing: Reactants are continuously fed into the reactor, and the product is continuously removed, allowing for a steady production rate.
Chemical Reactions Analysis
Types of Reactions
“MFCD18314843” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
“MFCD18314843” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18314843” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares MFCD18314843 (hypothetical parameters inferred from analogs) with three representative compounds from the evidence:
Key Findings :
Key Findings :
Structural Similarity Analysis
Structural analogs are often evaluated using Tanimoto similarity scores (0–1 scale). For example:
- CAS 1533-03-5 has analogs with similarity scores of 0.95–1.00, such as 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one .
- CAS 918538-05-3 shares 0.71–0.87 similarity with halogenated pyrrolotriazines, which influence reactivity and binding affinity .
Methodological Considerations
Comparative studies rely on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
